molecular formula C12H15N3O B12332845 2-[(3-Aminopropyl)amino]-4(1H)-quinolinone

2-[(3-Aminopropyl)amino]-4(1H)-quinolinone

Cat. No.: B12332845
M. Wt: 217.27 g/mol
InChI Key: WZXCGWKLXAKHEW-UHFFFAOYSA-N
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Description

2-[(3-Aminopropyl)amino]-4(1H)-quinolinone is an organic compound with a unique structure that includes a quinolinone core and an aminopropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Aminopropyl)amino]-4(1H)-quinolinone typically involves the reaction of a quinolinone derivative with a 3-aminopropylamine. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Aminopropyl)amino]-4(1H)-quinolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinolinone core to a dihydroquinolinone.

    Substitution: The aminopropyl side chain can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various quinolinone derivatives, each with distinct functional groups that can further enhance the compound’s properties and applications.

Scientific Research Applications

2-[(3-Aminopropyl)amino]-4(1H)-quinolinone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can act as a ligand in biochemical assays and studies.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(3-Aminopropyl)amino]-4(1H)-quinolinone involves its interaction with specific molecular targets. The aminopropyl side chain allows the compound to bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(3-Aminopropyl)amino]ethanol: This compound has a similar aminopropyl side chain but differs in the core structure.

    3-[(3-Aminopropyl)amino]-4-hydroxybenzoic acid: Another compound with a similar side chain but a different core, leading to distinct properties.

Uniqueness

2-[(3-Aminopropyl)amino]-4(1H)-quinolinone is unique due to its quinolinone core, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

2-(3-aminopropylamino)-4aH-quinolin-4-one

InChI

InChI=1S/C12H15N3O/c13-6-3-7-14-12-8-11(16)9-4-1-2-5-10(9)15-12/h1-2,4-5,8-9,14H,3,6-7,13H2

InChI Key

WZXCGWKLXAKHEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=NC(=CC2=O)NCCCN)C=C1

Origin of Product

United States

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